Dutasteride-13C6
Overview
Description
Dutasteride-13C6 is a labeled form of dutasteride, a synthetic 4-azasteroid compound. It is primarily used as an internal standard for the quantification of dutasteride in various analytical applications. Dutasteride itself is a dual inhibitor of the enzyme 5α-reductase, which is responsible for converting testosterone to dihydrotestosterone (DHT), a hormone involved in the development and enlargement of the prostate gland .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dutasteride-13C6 involves the incorporation of carbon-13 isotopes into the molecular structure of dutasteride. This is typically achieved through multi-step organic synthesis, where specific carbon atoms in the precursor molecules are replaced with carbon-13 labeled atoms. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature and pressure to ensure the successful incorporation of the isotopes .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced analytical techniques to monitor the incorporation of carbon-13 isotopes. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its high purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions: Dutasteride-13C6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Dutasteride-13C6 is widely used in scientific research for various applications, including:
Chemistry: As an internal standard in analytical chemistry for the quantification of dutasteride using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Biology: In studies investigating the metabolism and pharmacokinetics of dutasteride.
Medicine: In clinical research to monitor the levels of dutasteride in biological samples.
Industry: In the quality control and validation of pharmaceutical formulations containing dutasteride
Mechanism of Action
Dutasteride-13C6, like dutasteride, exerts its effects by inhibiting the enzyme 5α-reductase. This enzyme exists in two isoforms, type I and type II, both of which are involved in the conversion of testosterone to dihydrotestosterone (DHT). By inhibiting these enzymes, dutasteride reduces the levels of DHT, thereby preventing the development and enlargement of the prostate gland. The inhibition is potent, selective, and irreversible, leading to a significant decrease in circulating DHT levels .
Comparison with Similar Compounds
Finasteride: Another 5α-reductase inhibitor, but it primarily inhibits type II isoform.
Epristeride: A non-steroidal 5α-reductase inhibitor with a different mechanism of action.
Uniqueness of Dutasteride-13C6: this compound is unique due to its dual inhibition of both type I and type II isoforms of 5α-reductase, making it more potent than finasteride. Additionally, the incorporation of carbon-13 isotopes allows for precise quantification and analysis in research applications .
Properties
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1/i3+1,5+1,13+1,14+1,18+1,20+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJOTENAMICLJG-JADBXJRRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)N[13C]4=[13C]([13CH]=[13CH][13C](=[13CH]4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30F6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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